PDE10A-IN-2 (hydrochloride) is a potent and selective inhibitor of phosphodiesterase 10A, an enzyme that plays a crucial role in the regulation of cyclic nucleotide signaling in the brain. This compound has garnered attention for its potential therapeutic applications in neurological disorders, particularly conditions like schizophrenia and Huntington's disease, where dysregulation of cyclic nucleotide signaling is implicated. The compound exhibits an IC50 value of approximately 2.8 nM, indicating its high potency against phosphodiesterase 10A .
PDE10A-IN-2 is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase 10A. This enzyme is primarily expressed in the striatum and is involved in the hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are critical second messengers in various signaling pathways . The compound was developed through fragment-based drug design, leveraging structure-activity relationship studies to optimize its efficacy and selectivity .
The synthesis of PDE10A-IN-2 involves several key steps:
These methods highlight the complexity and precision required in synthesizing PDE10A-IN-2, ensuring high purity and yield.
PDE10A-IN-2 (hydrochloride) has a well-defined molecular structure characterized by its specific functional groups that enhance its binding affinity to phosphodiesterase 10A. The molecular weight of the compound is approximately 382 g/mol, with a calculated LogD value indicating moderate lipophilicity (LogD = 2.1) which supports its oral bioavailability .
The crystal structure reveals interactions between the compound and key residues within the active site of phosphodiesterase 10A, including hydrogen bonding and π-stacking interactions that contribute to its selectivity .
PDE10A-IN-2 participates in various chemical reactions during its synthesis and upon interaction with biological targets:
These reactions underscore the importance of molecular interactions in determining the efficacy of PDE10A inhibitors.
The mechanism of action for PDE10A-IN-2 involves competitive inhibition of phosphodiesterase 10A, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within neuronal cells. This elevation enhances signaling pathways associated with neurotransmission, particularly those linked to dopamine receptors .
The compound's selectivity for phosphodiesterase 10A over other phosphodiesterases contributes to its potential therapeutic benefits while minimizing off-target effects.
PDE10A-IN-2 exhibits several notable physical and chemical properties:
These properties are critical for assessing the compound's suitability as a therapeutic agent.
PDE10A-IN-2 has significant potential applications in neuroscience research and drug development:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3